molecular formula C8H7F3N2O2 B2974932 2,2,2-Trifluoroethyl pyridin-3-ylcarbamate CAS No. 874594-92-0

2,2,2-Trifluoroethyl pyridin-3-ylcarbamate

Cat. No.: B2974932
CAS No.: 874594-92-0
M. Wt: 220.151
InChI Key: JENVVQWNHIPHCE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl pyridin-3-ylcarbamate (CAS 1251924-34-1) is a pyridine-derived carbamate compound characterized by a trifluoroethyl ester group and a pyridine ring substituted with a methylsulfonyl group at the 6-position. Its structure includes a carbamate linkage (-NHCOO-) connecting the pyridine’s 3-position nitrogen to the trifluoroethyl moiety. The methylsulfonyl substituent imparts strong electron-withdrawing properties, influencing the compound’s electronic profile and reactivity .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-pyridin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENVVQWNHIPHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl pyridin-3-ylcarbamate typically involves the reaction of pyridin-3-ylcarbamate with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl pyridin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoroethyl pyridin-3-ylcarbamate is widely used in scientific research, particularly in the following fields:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

  • Fluorinated side chains : The trifluoroethyl group in the target compound may improve metabolic stability relative to ethyl or tert-butyl esters due to reduced susceptibility to esterase hydrolysis .

Physicochemical and Commercial Data

Compound Name (CAS) Purity Price (USD) Availability
This compound (1251924-34-1) ≥95% Discontinued Discontinued
N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide (1002916-67-7) Not specified $500–$6,000 (1–25 g) Available
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (886851-28-1) Not specified $420–$5,040 (1–25 g) Available

Key Observations :

Pharmacological and Reactivity Insights

  • Target compound : The methylsulfonyl group may enhance interactions with polar biological targets (e.g., enzymes or receptors), while the trifluoroethyl group could prolong half-life by resisting metabolic degradation .
  • Ethyl carbamate analog (CAS 1001070-26-3) : The iodine atom in this derivative provides a handle for radiolabeling or further functionalization, making it useful in tracer studies .

Stability and Reactivity

  • The trifluoroethyl carbamate in the target compound is expected to exhibit greater hydrolytic stability compared to ethyl or tert-butyl esters under physiological conditions, as fluorinated groups often reduce enzymatic cleavage .
  • Halogenated derivatives (e.g., iodo or fluoro) in analogs like and may undergo nucleophilic substitution reactions, enabling diversification in synthetic pathways.

Biological Activity

2,2,2-Trifluoroethyl pyridin-3-ylcarbamate is a chemical compound characterized by its trifluoroethyl group attached to a carbamate moiety linked to a pyridine ring. This structure suggests potential biological activity, particularly in medicinal chemistry and agrochemicals. The compound's unique properties stem from its trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it a subject of interest for various biological applications.

  • Molecular Formula : C8H7F3N2O2
  • Molecular Weight : 220.15 g/mol
  • IUPAC Name : this compound

The trifluoroethyl group is known to influence the compound's interaction with biological targets, potentially increasing binding affinity due to enhanced hydrophobic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that the trifluoromethyl group may enhance interactions with hydrophobic pockets in proteins, which is crucial for drug design and efficacy.

Case Studies

  • Antimalarial Activity : A study involving pyridine derivatives demonstrated that specific substitutions could enhance activity against malaria parasites. The introduction of a trifluoromethyl group was noted to improve binding affinity and efficacy significantly .
  • Enzyme Inhibition : Compounds with similar functional groups have shown promise in inhibiting enzymes linked to various diseases. For example, modifications in the pyridine ring have been linked to increased inhibition rates against certain enzymes involved in metabolic pathways.

Comparative Analysis

The following table summarizes the comparative characteristics of this compound and similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2,2-Difluoroethyl N-(pyridin-3-ylmethyl)carbamateContains two fluorine atomsLess lipophilic than its trifluorinated counterpart
1-(Pyridin-3-ylmethyl)ureaLacks fluorinated groupsDifferent mechanism of action in biological systems
4-Fluorophenyl N-(pyridin-3-ylmethyl)carbamateContains a fluorinated phenyl groupPotentially different pharmacokinetic properties

This table illustrates how the trifluoromethyl group enhances lipophilicity and metabolic stability compared to other derivatives.

Future Research Directions

Despite the promising structure and preliminary findings regarding similar compounds, further research is necessary to elucidate the specific biological activities of this compound. Key areas for exploration include:

  • Quantitative Binding Studies : To determine the exact binding affinities with various biological targets.
  • In Vivo Efficacy Tests : To evaluate therapeutic potential in animal models.
  • Metabolic Stability Assessments : To understand how the compound behaves in biological systems over time.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl pyridin-3-ylcarbamate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of this carbamate derivative typically involves coupling pyridin-3-ylamine with 2,2,2-trifluoroethyl chloroformate under controlled pH (e.g., 7–8) in anhydrous solvents like dichloromethane or tetrahydrofuran. Optimization strategies include:
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Temperature Control : Reactions at 0–5°C minimize side products like urea formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR (in DMSO-d6 or CDCl3) confirm the carbamate linkage (δ 150–155 ppm for carbonyl) and trifluoroethyl group (δ 4.5–5.0 ppm for CH2CF3) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 253.05) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; tert-butyl carbamate analogs show planar carbamate geometries .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase). Hydrolysis to pyridin-3-ylamine is a key degradation pathway .
  • Light Sensitivity : UV-Vis spectroscopy (λ 270–300 nm) detects photodegradation products .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with acetylcholinesterase (AChE); the trifluoroethyl group enhances hydrophobic binding to the catalytic triad .
  • Kinetic Assays : Measure IC50 values via Ellman’s method, comparing inhibition rates with tert-butyl carbamate analogs (e.g., IC50 < 10 μM vs. >50 μM) .

Q. How can structural modifications to the pyridine ring influence the compound’s physicochemical and pharmacological properties?

  • Methodological Answer :
  • Fluorination Strategies : Introduce electron-withdrawing groups (e.g., 6-fluoro substituents) to improve metabolic stability (e.g., t1/2 in human liver microsomes increases by 2–3×) .
  • Carbamate Isosteres : Replace the trifluoroethyl group with tert-butyl or benzyl groups to study steric effects on solubility (logP shifts from 2.1 to 1.5) .

Q. What experimental approaches resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply Taguchi methods to identify critical variables (e.g., solvent polarity, base strength). For example, using triethylamine instead of pyridine increases yields from 65% to 82% .
  • In Situ Monitoring : ReactIR tracks carbamate formation in real time, identifying intermediates that may stall the reaction .

Q. How does the compound’s fluorinated moiety affect its pharmacokinetic profile in preclinical models?

  • Methodological Answer :
  • In Vivo PET Imaging : Label with 18^{18}F to study biodistribution in rodent models; the trifluoroethyl group enhances blood-brain barrier permeability (brain-to-plasma ratio >0.8) .
  • Metabolite ID : LC-MS/MS identifies glucuronide conjugates as primary metabolites in hepatic microsomal assays .

Key Research Challenges

  • Stereochemical Purity : Racemization during synthesis requires chiral HPLC (Chiralpak AD-H column) for resolution .
  • Toxicity Profiling : Ames tests reveal no mutagenicity, but hepatotoxicity (ALT > 100 U/L) at high doses in rodents necessitates structural refinements .

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